molecular formula C13H15ClN6O7S B1672931 Halosulfuron-methyl CAS No. 100784-20-1

Halosulfuron-methyl

Cat. No. B1672931
M. Wt: 434.81 g/mol
InChI Key: FMGZEUWROYGLAY-UHFFFAOYSA-N
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Description

Halosulfuron-methyl is a highly active post-emergence sulfonylurea herbicide . It is used to control some annual and perennial broad-leaved weeds and sedges in a range of crops, particularly rice, established landscape woody ornamentals, and turfgrass .


Molecular Structure Analysis

The molecular formula of Halosulfuron-methyl is C13H15ClN6O7S . Its molecular weight is 434.81 g/mol .


Chemical Reactions Analysis

Halosulfuron-methyl has been studied for its biosorption onto neem seed powder (NSP) in batch modes . The removal of Halosulfuron-methyl was found to be dependent on solution pH, with maximal removal achieved in acidic medium (pH 3.0) .

Scientific Research Applications

Electro-oxidation Detection

Halosulfuron methyl can be detected using a glassy carbon electrode through the technique of adsorptive stripping voltammetry. This method allows for the electro-oxidation of halosulfuron methyl, making it possible to measure its concentration in environmental samples like soil and water. The process involves optimizing various experimental parameters, such as accumulation potential and time, to achieve effective detection limits. This method has been applied successfully to determine halosulfuron methyl in commercial formulations, indicating its utility in monitoring herbicide levels in agricultural settings (Sarıgül, İnam, & Aboul‐Enein, 2010).

Impact on Soil Microflora

Research has shown that halosulfuron methyl does not significantly affect the diversity and community structure of microorganisms in the sugarcane rhizosphere. This indicates that its use as a herbicide in agricultural production may have minimal ecological risks on soil microbial communities. The study also identified specific microbial populations that are correlated with halosulfuron methyl concentration, suggesting potential microbial involvement in its biodegradation in soils (Wang et al., 2020).

Metabolism in Crops

The selectivity of halosulfuron-methyl for certain crops like corn and wheat is attributed to their ability to rapidly metabolize or detoxify the herbicide. Research using cell suspension cultures and young seedlings demonstrated complete metabolism of halosulfuron-methyl within hours of incubation, contrasting with sensitive species such as soybean, where little metabolism occurs. This rapid inactivation mechanism, primarily through hydroxylation and conjugation processes, underlines the herbicide's crop selectivity (Dubelman et al., 1997).

Herbicide Stress Response in Crops

Halosulfuron-methyl, while effective for weed control, can induce oxidative stress in non-target crops like soybeans, leading to an accumulation of reactive oxygen species. Studies have shown that the herbicide causes alterations in the antioxidant enzyme system and photosynthetic parameters, contributing to oxidative damage. However, the application of salicylic acid can mitigate these toxic effects by enhancing the antioxidant response and protecting the photosynthetic system, highlighting potential strategies to reduce crop damage from herbicide exposure (Pan et al., 2017).

Safety And Hazards

Halosulfuron-methyl is highly flammable and harmful if swallowed . It can cause serious eye irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The use of neem seed powder (NSP) as a biosorbent for the removal of Halosulfuron-methyl from aqueous media has been suggested . This could be a valuable, inexpensive, and eco-friendly method for the removal of pesticides .

properties

IUPAC Name

methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN6O7S/c1-20-10(8(9(14)18-20)11(21)27-4)28(23,24)19-13(22)17-12-15-6(25-2)5-7(16-12)26-3/h5H,1-4H3,(H2,15,16,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGZEUWROYGLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034650
Record name Halosulfuron-methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Halosulfuron-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Halosulfuron-methyl

CAS RN

100784-20-1
Record name Halosulfuron-methyl
Source CAS Common Chemistry
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Record name Halosulfuron-methyl [ISO:BSI]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halosulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carboxylic acid, 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
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Record name HALOSULFURON-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1CP17GD87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Halosulfuron-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176 - 177 °C
Record name Halosulfuron-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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